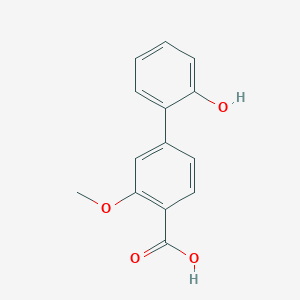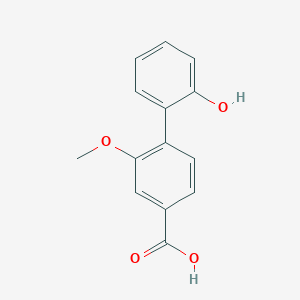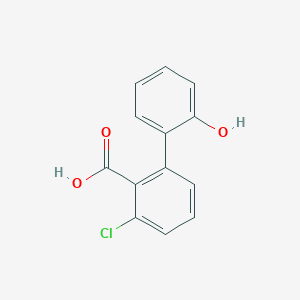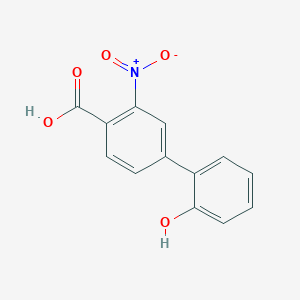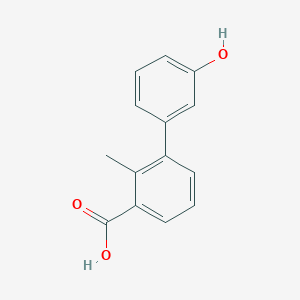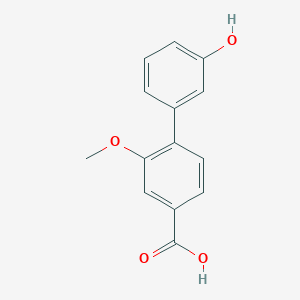
4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, also known as 4-hydroxybenzoic acid, is a naturally occurring phenolic acid found in many fruits, vegetables, and other plant-based foods. It is a common component of many food preservatives, and is also used as a flavoring agent in food products. 4-hydroxybenzoic acid is a white crystalline solid that is soluble in water and other organic solvents. It is used in a variety of applications, including as a preservative, an antioxidant, and an antimicrobial agent.
科学的研究の応用
4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid has been studied for its potential applications in a variety of scientific fields. In biochemistry, it has been studied for its potential role in the regulation of gene expression and the metabolism of fatty acids. In pharmacology, it has been studied for its potential role in the treatment of certain diseases, such as cancer and Alzheimer’s disease. In food science, it has been studied for its potential use as a preservative and flavoring agent.
作用機序
The mechanism of action of 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed to inhibit the production of pro-inflammatory cytokines, which are molecules that stimulate inflammation. Finally, it is believed to interfere with the activity of certain enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
This compoundzoic acid has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are molecules that stimulate inflammation. Furthermore, it has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids.
実験室実験の利点と制限
The advantages of using 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid in laboratory experiments include its low cost, its wide availability, and its low toxicity. Additionally, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. However, it is important to note that this compoundzoic acid is not soluble in water, so it must be dissolved in a solvent before it can be used in experiments. Additionally, it is important to be aware of the potential for adverse reactions when using this compoundzoic acid in experiments, as it can be toxic in high doses.
将来の方向性
There are many potential future directions for research on 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid. These include further investigations into its potential therapeutic effects, such as its potential role in the treatment of cancer and Alzheimer’s disease. Additionally, further research could be conducted into its potential applications as a preservative and flavoring agent in food products. Finally, further research could be conducted into its potential role in the regulation of gene expression and the metabolism of fatty acids.
合成法
4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid can be synthesized in a variety of ways. The most common method is the reaction of p-hydroxybenzoic acid with sodium hydroxide, which yields this compoundzoic acid and sodium p-hydroxybenzoate. Other methods of synthesis include the reaction of p-hydroxybenzoic acid with sodium hypochlorite, which yields this compoundzoic acid and sodium p-hydroxybenzoate, and the reaction of p-hydroxybenzoic acid with sodium bromide, which yields this compoundzoic acid and sodium p-hydroxybenzoate.
特性
IUPAC Name |
2-hydroxy-4-(3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,14-15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLGTHVKOMRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688696 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-36-8 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


